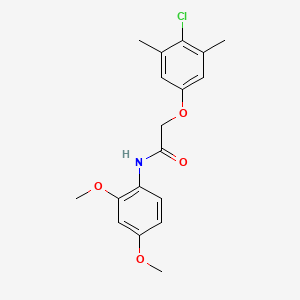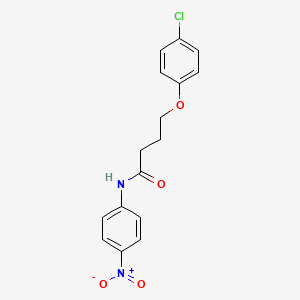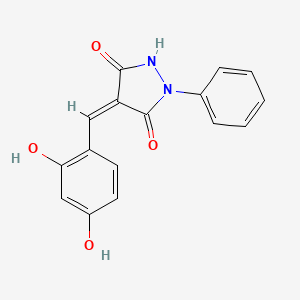
2-(4-chloro-3,5-dimethylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a metabolic regulator that plays a crucial role in energy homeostasis, and its activation has been shown to have potential therapeutic benefits in various diseases, including diabetes, cancer, and neurodegenerative disorders.
Mécanisme D'action
2-(4-chloro-3,5-dimethylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide activates AMPK by binding to its regulatory subunit, leading to conformational changes that enhance its activity. AMPK activation results in the inhibition of anabolic pathways and the activation of catabolic pathways, leading to increased energy production and glucose uptake.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide has been shown to have several biochemical and physiological effects, including increased glucose uptake, enhanced fatty acid oxidation, and reduced lipogenesis. It also has anti-inflammatory and neuroprotective effects and has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chloro-3,5-dimethylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide is a potent and selective activator of AMPK and has been widely used in preclinical studies to investigate the role of AMPK in various diseases. However, its use in clinical trials is limited by its poor pharmacokinetic properties, including low oral bioavailability and rapid clearance.
Orientations Futures
Several future directions for the research and development of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide are possible. These include the identification of more potent and selective AMPK activators with improved pharmacokinetic properties, the investigation of the role of AMPK in other diseases, and the development of combination therapies that target multiple pathways involved in disease pathogenesis. Additionally, the use of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide in combination with other drugs or therapies may enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide involves several steps, including the reaction of 4-chloro-3,5-dimethylphenol with 2,4-dimethoxybenzaldehyde to form 2-(4-chloro-3,5-dimethylphenoxy)benzaldehyde. This intermediate is then reacted with N-(2-bromoethyl)acetamide in the presence of a base to form 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-bromoethyl)acetamide. Finally, the bromine atom is replaced with a methoxy group using sodium methoxide to obtain 2-(4-chloro-3,5-dimethylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide.
Applications De Recherche Scientifique
2-(4-chloro-3,5-dimethylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide has been extensively studied in various preclinical models, including cell-based assays, animal models, and human clinical trials. Its potential therapeutic benefits have been demonstrated in several diseases, including diabetes, cancer, and neurodegenerative disorders.
Propriétés
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-11-7-14(8-12(2)18(11)19)24-10-17(21)20-15-6-5-13(22-3)9-16(15)23-4/h5-9H,10H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSWYVNKELTZPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-N'-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5233569.png)
![N-[2-(tert-butylthio)ethyl]-4-chloro-3-nitrobenzamide](/img/structure/B5233570.png)
![ethyl 5-({[2-(ethoxycarbonyl)phenyl]amino}carbonyl)-2-{[(4-methoxyphenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5233574.png)
![2-{[(2-methoxyphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5233579.png)
![(1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methanol](/img/structure/B5233591.png)
![N-{4-[(3,5-dichloro-2-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B5233601.png)
![5-({1-[2-(2-sec-butylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5233607.png)
![1-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azocane](/img/structure/B5233618.png)
![N-(1-methyl-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-1H-benzimidazol-5-yl)acetamide](/img/structure/B5233624.png)


![2-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5233639.png)
![3-(2-fluorophenyl)-11-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5233641.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5233659.png)